2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride
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Overview
Description
2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride is a spirocyclic compound with a unique structure that includes a spiro junction and multiple nitrogen atoms. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities and pharmaceutical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride typically involves a multicomponent reaction. One common method includes the reaction of 1-methylpiperidin-4-one, 2-amino-4-methoxy-6-methyl-1,3,5-triazine, and thiosemicarbazide under microwave-assisted conditions. This method is preferred over conventional methods due to its higher yield and shorter reaction time .
Industrial Production Methods
Industrial production of this compound may involve similar multicomponent reactions, optimized for large-scale synthesis. The use of microwave-assisted synthesis can be scaled up to industrial levels, ensuring efficient production with high yields.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where one of the nitrogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential as an antibacterial and antimycobacterial agent.
Industry: It can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one dihydrochloride involves its interaction with specific molecular targets. For example, it has been shown to inhibit DNA gyrase in Escherichia coli, which is crucial for bacterial DNA replication . This inhibition leads to the antibacterial effects observed in vitro.
Comparison with Similar Compounds
Similar Compounds
8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine: This compound has a similar spirocyclic structure but differs in its functional groups and biological activities.
2,8-diazaspiro[4.5]decan-1-one: Another spirocyclic compound with different substituents and biological properties.
Uniqueness
2-methyl-1,2,4,8-tetraazaspiro[45]decan-3-one dihydrochloride is unique due to its specific spirocyclic structure and the presence of multiple nitrogen atoms
Properties
IUPAC Name |
2-methyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4O.2ClH/c1-11-6(12)9-7(10-11)2-4-8-5-3-7;;/h8,10H,2-5H2,1H3,(H,9,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQFAYOTODSOJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)NC2(N1)CCNCC2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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